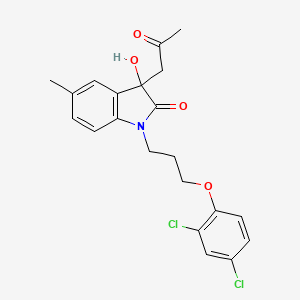

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Beschreibung

This compound features a complex indolin-2-one core substituted with a 2,4-dichlorophenoxypropyl chain, a hydroxy group, a methyl group, and a 2-oxopropyl moiety. The indolin-2-one scaffold is known for bioactivity in medicinal chemistry, and the 2,4-dichlorophenoxy group is common in agrochemicals (e.g., herbicides and fungicides) .

Eigenschaften

IUPAC Name |

1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2NO4/c1-13-4-6-18-16(10-13)21(27,12-14(2)25)20(26)24(18)8-3-9-28-19-7-5-15(22)11-17(19)23/h4-7,10-11,27H,3,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTLQLUJFSHWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure characterized by an indolinone backbone with various functional groups that contribute to its biological activity. The presence of a 2,4-dichlorophenoxy group is particularly significant as it may enhance the compound's interaction with biological targets.

Structural Formula

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Effects

A recent animal study evaluated the effects of this compound on inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls, highlighting its therapeutic potential in inflammatory conditions.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity can be attributed to its ability to disrupt microbial cell membranes .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of this compound are mediated through several mechanisms:

- Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced cytokine release.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Case Study 1 : A study evaluated the compound's efficacy against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC₅₀ value of 12.5 µM, suggesting potent anticancer activity.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

- Case Study 2 : A study assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Neuroprotective Effects

Another area of research involves the neuroprotective properties of this compound:

- Case Study 3 : In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function as measured by the Morris water maze test. Additionally, it reduced levels of pro-inflammatory cytokines in the brain.

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions, often utilizing indolinone derivatives as starting materials. The synthetic pathway typically includes:

- Formation of the indolinone core.

- Introduction of the dichlorophenoxypropyl side chain via nucleophilic substitution.

- Hydroxylation at the C3 position.

Vergleich Mit ähnlichen Verbindungen

Structural Analog Analysis

Table 1: Key Structural and Functional Comparisons

Functional Group Impact

- 2,4-Dichlorophenoxy Group: Shared with Tetraconazole and the benzimidazole derivative , this group enhances lipophilicity and bioactivity against fungi/pests. However, its placement on a propyl chain in the target compound may alter binding kinetics compared to Tetraconazole’s direct phenyl linkage.

- Indolin-2-one Core : Present in both the target compound and ’s analog , this scaffold is associated with kinase inhibition and anti-inflammatory activity. The additional 2-oxopropyl and hydroxy groups in the target compound may improve solubility or target specificity.

- Hydroxy and Methyl Groups: These substituents are critical for hydrogen bonding and steric effects.

Research Findings and Hypotheses

- Pesticidal Potential: The 2,4-dichlorophenoxy group in Tetraconazole and the benzimidazole derivative correlates with fungicidal activity. The target compound’s structural similarity suggests possible efficacy against similar pathogens, though its indolin-2-one core might redirect its mechanism (e.g., oxidative stress induction vs. sterol biosynthesis inhibition).

- Pharmacological Applications : The indolin-2-one core in is linked to kinase inhibitors. The target compound’s additional substituents could modulate selectivity for specific enzymes (e.g., cyclin-dependent kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.